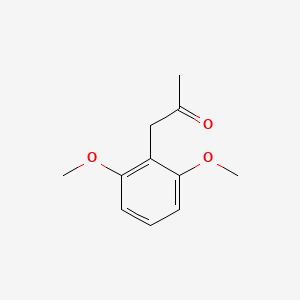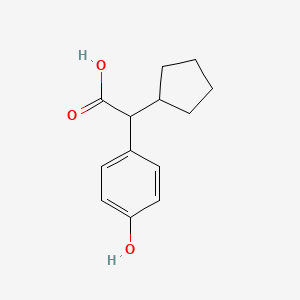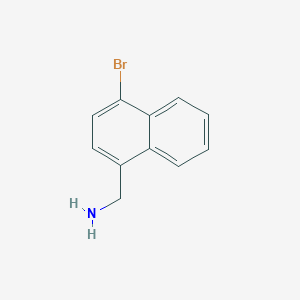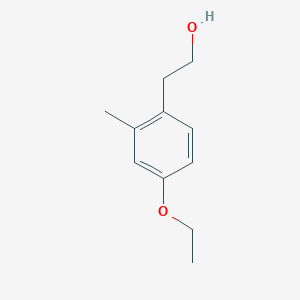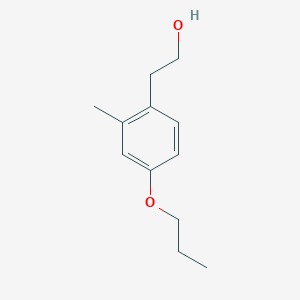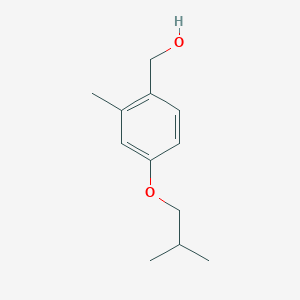
(4-Isobutoxy-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isobutoxy-2-methylphenyl)methanol: is an organic compound with the molecular formula C12H18O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isobutoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxy-2-methylphenyl)methanol typically involves the alkylation of 4-hydroxy-2-methylbenzyl alcohol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-Isobutoxy-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the isobutoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the isobutoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Isobutoxy-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of phenolic derivatives on biological systems. It may also be used in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its biological activity could lead to new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structure makes it valuable in the formulation of various consumer products.
Wirkmechanismus
The mechanism of action of (4-Isobutoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets in biological systems. The isobutoxy and methyl groups may influence its binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Isobutoxyphenol: Similar structure but lacks the methyl group.
2-Methyl-4-hydroxybenzyl alcohol: Similar structure but lacks the isobutoxy group.
4-Isobutoxy-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of the hydroxyl group.
Uniqueness: (4-Isobutoxy-2-methylphenyl)methanol is unique due to the presence of both the isobutoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
[2-methyl-4-(2-methylpropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-11(7-13)10(3)6-12/h4-6,9,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQECUIVYCCZDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl Spiro[2.2]pentane-1-carboxylate](/img/structure/B7901335.png)
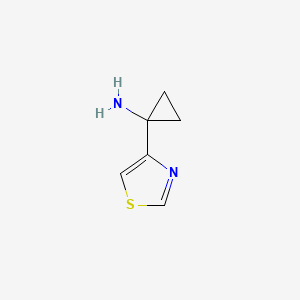
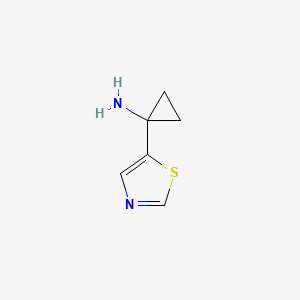
![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
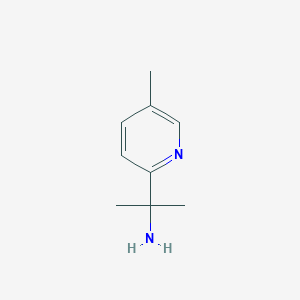
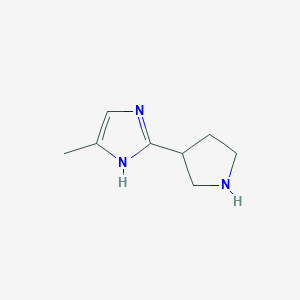
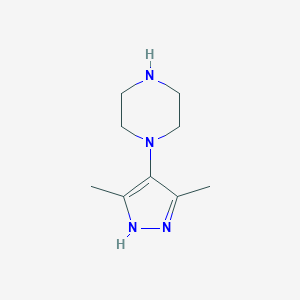
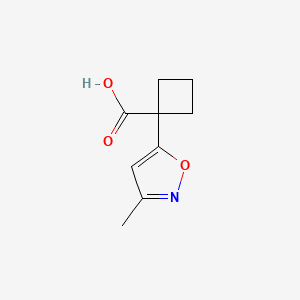
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol](/img/structure/B7901376.png)
